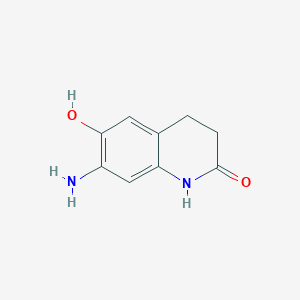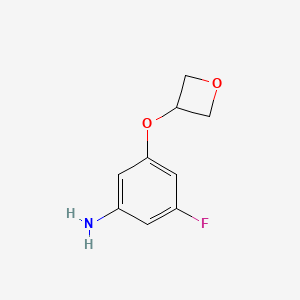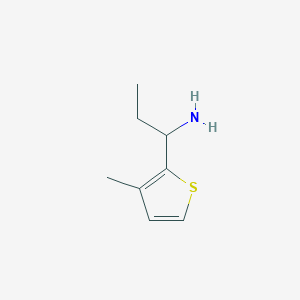![molecular formula C7H12ClN3O2S B13276744 [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13276744.png)
[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methanesulfonyl chloride group attached to the triazole ring imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Methanesulfonyl Chloride Group: The triazole derivative is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound and influence its reactivity.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds, leading to the formation of complex polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Copper (Cu), ruthenium (Ru)
Bases: Triethylamine (TEA), pyridine
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Scientific Research Applications
Chemistry
In chemistry, [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of various heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The methanesulfonyl chloride group can react with amino and hydroxyl groups in biomolecules, enabling the study of protein-protein interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the discovery of new drugs with antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity with various nucleophiles makes it useful in the synthesis of polymers, surfactants, and other functional materials.
Mechanism of Action
The mechanism of action of [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites in target molecules. The methanesulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines and hydroxyl groups, leading to the formation of stable sulfonamide and sulfonate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
- [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide
- [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonate
Uniqueness
The presence of the methanesulfonyl chloride group in [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride imparts unique reactivity compared to similar compounds. This group is highly electrophilic and can undergo a wide range of nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the triazole ring enhances the compound’s stability and bioactivity, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C7H12ClN3O2S |
|---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
(5-methyl-1-propan-2-yltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O2S/c1-5(2)11-6(3)7(9-10-11)4-14(8,12)13/h5H,4H2,1-3H3 |
InChI Key |
YGCKZFBLHCLBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



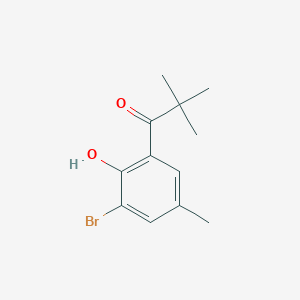
![N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13276668.png)
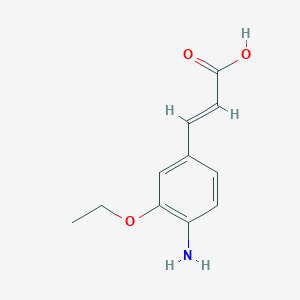
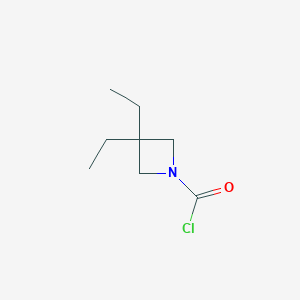

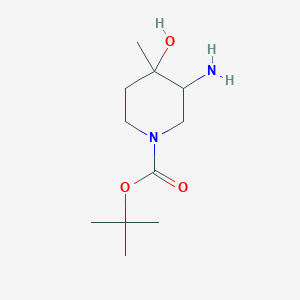


![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)
